molecular formula C7H4Br2N2 B11848960 3,7-Dibromo-1H-indazole

3,7-Dibromo-1H-indazole

Cat. No.: B11848960
M. Wt: 275.93 g/mol
InChI Key: MFXNJRIIDLGHQB-UHFFFAOYSA-N
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Description

3,7-Dibromo-1H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The bromination at positions 3 and 7 of the indazole ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method is the ultrasound-assisted bromination using dibromohydantoin as the bromine source. This reaction is carried out under mild conditions and is completed within 30 minutes . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of ultrasound-assisted bromination is particularly attractive due to its efficiency and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazoles.

Scientific Research Applications

Biological Research Applications

1. Anticancer Activity
Research indicates that indazole derivatives, including 3,7-Dibromo-1H-indazole, exhibit significant anticancer properties. A study demonstrated that various indazole derivatives inhibited the proliferation of several cancer cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT116 (colorectal cancer) cells. Notably, compounds derived from indazole scaffolds showed moderate to high inhibitory activities against these cell lines .

2. Antifungal Properties
this compound has been evaluated for its antifungal activity against strains such as Candida albicans and Candida glabrata. The compound's structural modifications enhance its reactivity and potential for enzyme inhibition, making it a candidate for developing new antifungal agents .

3. Enzyme Inhibition
The compound has shown promise in studies related to enzyme inhibition. Its structural similarity to biologically active indazoles allows it to interact with various enzymes and receptors. For instance, it has been implicated in inhibiting nitric oxide synthase, which plays a crucial role in cardiovascular health.

Industrial Applications

In addition to its biological applications, this compound finds use in the production of dyes and pigments due to its unique chemical properties. The dual bromination enhances its reactivity, allowing for the development of novel materials with specific functionalities.

Comparative Analysis with Related Compounds

A comparison of this compound with other related compounds highlights its unique properties:

CompoundBromination PositionBiological Activity
1H-IndazoleNoneBaseline activity
3-Bromo-1H-indazolePosition 3Moderate activity
5-Bromo-1H-indazolePosition 5Variable activity
This compound Positions 3 & 7Enhanced activity across multiple targets

The presence of two bromine atoms at specific positions significantly alters the compound's reactivity and potential applications compared to mono-brominated or non-brominated indazoles.

Case Studies

Case Study 1: Anticancer Efficacy
In one study focusing on K562 leukemia cells, derivatives of indazole including this compound were evaluated for their efficacy in inducing apoptosis and inhibiting cell proliferation. The results indicated that certain derivatives exhibited potent anticancer activity by promoting apoptosis through various pathways .

Case Study 2: Antifungal Activity
Another study assessed the antifungal properties of several indazole derivatives against Candida species. The findings revealed that compounds containing the indazole scaffold demonstrated significant growth inhibition against C. albicans and C. glabrata, suggesting potential therapeutic applications in treating fungal infections .

Mechanism of Action

The mechanism of action of 3,7-Dibromo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound being studied.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without bromine substitution.

    3-Bromo-1H-indazole: A mono-brominated derivative.

    5-Bromo-1H-indazole: Another mono-brominated derivative with bromine at a different position.

Uniqueness: 3,7-Dibromo-1H-indazole is unique due to the presence of two bromine atoms at specific positions, which significantly alters its reactivity and potential applications compared to mono-brominated or non-brominated indazoles. This dual bromination enhances its utility in synthetic chemistry and pharmaceutical research, providing opportunities for the development of novel compounds with improved biological activity.

Biological Activity

3,7-Dibromo-1H-indazole is a derivative of indazole, a class of heterocyclic compounds that exhibit a wide range of biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.

This compound has two bromine atoms substituted at the 3 and 7 positions of the indazole ring. This substitution pattern can significantly influence its biological activity, as halogenated indazoles are known to exhibit enhanced interactions with biological targets.

Anticancer Activity

Recent studies have indicated that indazole derivatives, including this compound, can act as potent anticancer agents. For instance, a series of indazole derivatives were synthesized and evaluated for their ability to inhibit tumor cell proliferation. One study reported that certain indazole derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, suggesting strong anticancer potential .

Table 1: Summary of Anticancer Activity of Indazole Derivatives

CompoundIC50 (nM)Target KinaseCell Line
This compoundTBDPAK1MDA-MB-231
Indazole Derivative A9.8PAK1Various
Indazole Derivative B<30Tyrosine KinasesMultiple Cancer Lines

Antimicrobial Activity

Indazoles have also shown promising antimicrobial properties. Research indicates that various indazole derivatives possess significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Antiparasitic Activity

Indazole derivatives have been reported to exhibit antiparasitic effects, particularly against protozoan parasites such as Leishmania and Trypanosoma. For example, modifications in the indazole structure led to enhanced activity against Leishmania, with some compounds showing efficacy comparable to established treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR studies. It has been observed that the presence and position of substituents on the indazole ring significantly affect its interaction with biological targets. Electron-withdrawing groups like bromine enhance the compound's reactivity and binding affinity to enzymes and receptors involved in disease processes .

Case Study 1: PAK1 Inhibition

A notable study focused on the inhibition of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. The study identified several indazolyl derivatives as potential PAK1 inhibitors, with certain compounds demonstrating selective inhibition at low concentrations. The structure of these compounds was optimized for better binding affinity and selectivity .

Case Study 2: Antimicrobial Efficacy Against Leishmania

In another study, researchers synthesized a series of indazoles and evaluated their efficacy against Leishmania. The results showed that specific modifications in the indazole structure led to improved inhibitory effects compared to traditional treatments like Glucantime .

Properties

IUPAC Name

3,7-dibromo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNJRIIDLGHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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